molecular formula C9H19N3O2 B15314282 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Cat. No.: B15314282
M. Wt: 201.27 g/mol
InChI Key: BATMMXXKXCOKQX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is an organic compound with the molecular formula C9H19N3O2 It is a derivative of butanoic acid, featuring an amino group and a 4-methylpiperazin-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine with a suitable butanoic acid derivative. One common method involves the use of 4-methylpiperazine and butyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is unique due to the presence of both an amino group and a 4-methylpiperazin-1-yl group, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-4-(4-methylpiperazin-1-yl)butanoic acid

InChI

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)3-2-8(10)9(13)14/h8H,2-7,10H2,1H3,(H,13,14)

InChI Key

BATMMXXKXCOKQX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)O)N

Origin of Product

United States

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